4,4-Difluoropiperidine-1-sulfonamide

Vue d'ensemble

Description

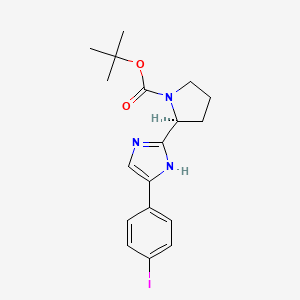

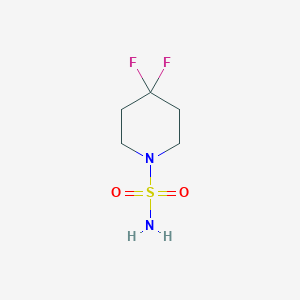

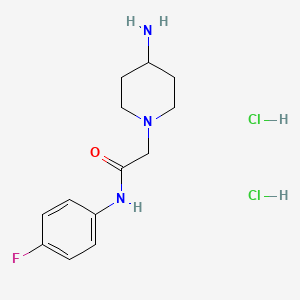

4,4-Difluoropiperidine-1-sulfonamide is a chemical compound with the CAS Number: 1015170-98-5 . It has a molecular weight of 200.21 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of 4,4-Difluoropiperidine-1-sulfonamide is C5H10F2N2O2S. This compound contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.Physical And Chemical Properties Analysis

4,4-Difluoropiperidine-1-sulfonamide is a powder at room temperature . It has a molecular weight of 200.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique

Sulfonamide as an Essential Functional Group in Drug Design

4,4-Difluoropiperidine-1-sulfonamide, as a member of the sulfonamide group, plays a significant role in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. This class of compounds demonstrates the importance of the sulfonamide group in the development of various drugs, particularly for antibacterial purposes. The sulfonamide group functions as an isostere of the carboxylic acid group of 4-aminobenzoic acid, which is critical for the activity of these compounds (Kalgutkar et al., 2010).

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds have been explored extensively as synthetic bacteriostatic antibiotics and continue to be used in treating bacterial infections and diseases caused by other microorganisms. They are also known as sulfa drugs, which were the mainstay of therapy against bacterial infections prior to the advent of penicillin. Apart from their antibacterial properties, sulfonamides have been identified in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These drugs have shown potential in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).

Sulfonamides in Anticancer and Antiviral Research

Sulfonamide derivatives exhibit significant antitumor activity both in vitro and in vivo. The mechanisms of their antitumor action vary, including carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, suppression of transcriptional activators, and angiogenesis inhibition. Some of these compounds, developed through computer-based drug design or preclinical screenings, are under clinical trials for the treatment of different types of cancer. Additionally, sulfonamides have demonstrated notable antiviral activity. HIV protease inhibitors, such as amprenavir, containing sulfonamide moieties, and various other derivatives are being synthesized and evaluated for their efficacy against drug-resistant viruses (Scozzafava et al., 2003).

Synthesis and Application in Complexation Studies

Tosylated 4-aminopyridine and other sulfonylated compounds of amines, similar to 4,4-Difluoropiperidine-1-sulfonamide, have been used in pharmaceutical drugs as antibiotics. Research focused on the synthesis of these compounds and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamides to increase the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Environmental Perspective: Polyfluoroalkyl Chemicals Study

Although not directly related to 4,4-Difluoropiperidine-1-sulfonamide, research on polyfluoroalkyl chemicals (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) sheds light on the environmental impact and human exposure to such compounds. This study provides an essential context for understanding the broader implications of sulfonamide derivatives in the environment (Toms et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

4,4-difluoropiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTNXDPEGKLEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropiperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)

![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)